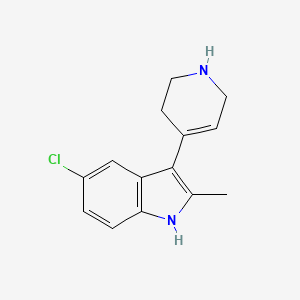

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Descripción general

Descripción

EMD-386088: es un derivado del indol utilizado en la investigación científica. Actúa como un potente agonista parcial del receptor de serotonina 6, con una alta afinidad por este receptor. Además, tiene una afinidad moderada por el receptor de serotonina 3 y funciona como un inhibidor de la recaptación de dopamina. Este compuesto ha mostrado efectos antidepresivos potenciales en estudios preclínicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ruta sintética específica y las condiciones de reacción son propiedad y se detallan en patentes en poder de Boehringer Ingelheim GmbH .

Métodos de producción industrial: : Los métodos de producción industrial para EMD-386088 no se divulgan ampliamente en el dominio público. es probable que la producción implique técnicas de síntesis orgánica estándar, incluido el uso de grupos protectores, transformaciones selectivas de grupos funcionales y métodos de purificación como cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: : EMD-386088 puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El núcleo del indol puede oxidarse en condiciones específicas.

Reducción: El grupo tetrahidropiridinilo puede reducirse a un grupo piperidinilo.

Sustitución: El átomo de cloro en la posición 5 puede sustituirse con otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o hidruro de litio y aluminio.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos principales

Oxidación: Formación de derivados del ácido indol-2-carboxílico.

Reducción: Formación de derivados de piperidinil-indol.

Sustitución: Formación de diversos derivados de indol sustituidos

Aplicaciones Científicas De Investigación

Pharmacological Applications

Serotonin Receptor Agonism

This compound has been identified as a selective agonist for serotonin receptors, specifically the 5-HT6 receptor. Research indicates that it has an IC50 value of approximately 6 nM for the 5-HT6 receptor, demonstrating its potency and specificity in modulating serotonergic activity . The activation of 5-HT6 receptors is implicated in cognitive processes and the regulation of mood, making this compound a candidate for further exploration in the treatment of conditions such as schizophrenia and Alzheimer's disease.

Potential Antidepressant Effects

Given its interaction with serotonin pathways, there is potential for this compound to exhibit antidepressant-like effects. The modulation of serotonin levels is crucial in managing depression, and compounds that effectively target these receptors may offer new therapeutic avenues .

Neuropharmacological Studies

Cognitive Enhancement

Studies have suggested that 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may enhance cognitive functions. Its role as a 5-HT6 receptor agonist could lead to improved memory and learning capabilities in animal models . This has prompted investigations into its potential use as a nootropic agent.

Behavioral Studies

Experimental models have been utilized to assess the behavioral outcomes associated with this compound. For instance, studies involving rodent models have demonstrated changes in locomotor activity and anxiety-like behaviors upon administration of the compound, indicating its influence on central nervous system functions .

Chemical Synthesis and Characterization

The synthesis of this compound involves several steps that utilize specific reagents and conditions. A typical synthesis pathway includes the reaction of 5-chloro-2-methyl-indole with 4-piperidone monohydrate under acidic conditions to yield the desired product . The purity and yield of synthesized compounds are critical for their subsequent application in research.

| Synthesis Parameters | Details |

|---|---|

| Starting Materials | 5-chloro-2-methyl-indole, 4-piperidone monohydrate |

| Solvent | Acetic acid |

| Catalyst | Phosphoric acid |

| Temperature | 80°C |

| Yield | Approximately 73% |

Future Research Directions

The ongoing exploration of this compound's pharmacological properties suggests several promising avenues for future research:

- Clinical Trials : Investigating its efficacy and safety in human subjects suffering from mood disorders or cognitive impairments.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its action on serotonin receptors.

- Comparative Studies : Evaluating its effects relative to other known serotonergic agents to determine its unique contributions to neuropharmacology.

Mecanismo De Acción

EMD-386088 ejerce sus efectos principalmente a través del agonismo parcial del receptor de serotonina 6. Este receptor está involucrado en la modulación de la liberación de neurotransmisores, incluyendo dopamina, norepinefrina y serotonina. Se cree que los efectos antidepresivos del compuesto están mediados por su capacidad para inhibir la recaptación de dopamina, lo que aumenta los niveles de dopamina en el cerebro. Además, EMD-386088 puede influir en otras vías de señalización, como la vía de la quinasa regulada por señales extracelulares .

Comparación Con Compuestos Similares

Compuestos similares

EMDT: Otro agonista del receptor de serotonina 6 con menor afinidad en comparación con EMD-386088.

ST-1936: Un compuesto con actividad receptora similar pero diferente estructura química.

Tepirindol: Un compuesto con propiedades antidepresivas pero diferentes objetivos receptores.

Unicidad: : EMD-386088 es único debido a su alta afinidad por el receptor de serotonina 6 y su doble actividad como inhibidor de la recaptación de dopamina. Esta combinación de propiedades lo convierte en una herramienta valiosa para estudiar el papel de los receptores de serotonina 6 en los trastornos neuropsiquiátricos y para desarrollar posibles agentes terapéuticos .

Actividad Biológica

Overview

5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as EMD-386088, is a compound of significant interest due to its biological activities. This indole derivative has been identified as a potent partial agonist of the serotonin 6 receptor (5-HT6) and exhibits moderate affinity for the serotonin 3 receptor (5-HT3) and acts as a dopamine reuptake inhibitor. Its potential applications in treating mood disorders and other neuropsychiatric conditions make it a valuable subject of research.

- IUPAC Name : this compound

- Molecular Formula : C14H15ClN2

- Molecular Weight : 246.74 g/mol

- CAS Number : 54635-62-0

The compound primarily interacts with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. Its action as a partial agonist at the 5-HT6 receptor suggests that it may enhance serotonergic neurotransmission, potentially leading to antidepressant-like effects observed in preclinical studies . Additionally, its role as a dopamine reuptake inhibitor may contribute to its therapeutic potential by increasing dopamine availability in the synaptic cleft.

Antidepressant-Like Effects

Preclinical studies have demonstrated that EMD-386088 exhibits antidepressant-like effects in animal models. These effects are likely mediated through its action on serotonin receptors and modulation of dopaminergic pathways. The compound's ability to enhance serotonergic signaling may improve mood and alleviate symptoms of depression .

Affinity for Serotonin Receptors

The compound's high affinity for the 5-HT6 receptor has been highlighted in various studies. This receptor is implicated in cognitive processes and mood regulation, making it a target for developing new antidepressants. The moderate affinity for the 5-HT3 receptor may also contribute to its overall pharmacological profile .

Case Studies

A study conducted on the effects of EMD-386088 on mouse models indicated significant improvements in depressive-like behaviors when compared to control groups. The findings suggested that the compound could be a candidate for further development into therapeutic agents for mood disorders .

Comparative Analysis

The following table summarizes key findings related to the biological activity of EMD-386088 compared to other compounds with similar mechanisms:

Propiedades

IUPAC Name |

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-4,8,16-17H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPGPYJBCVXILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436055 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54635-62-0 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54635-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-386088 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URZ93Y3D9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.